Asperosaponin V

Beschreibung

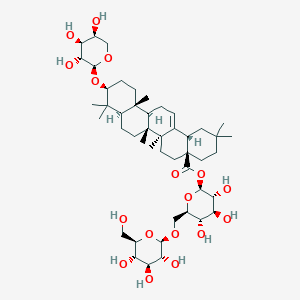

Olean-12-en-28-oic acid, 3-(α-L-arabinopyranosyloxy)-, 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester, (3β)- is a triterpenoid glycoside characterized by:

- Aglycone backbone: Oleanane-type (olean-12-en-28-oic acid).

- Glycosylation: C-3 position: α-L-arabinopyranosyl group. C-28 position: 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester.

- Molecular formula: C₅₃H₈₆O₂₂ (MW: 1075.24 g/mol) .

This compound is primarily investigated for its cytotoxic and apoptotic activities, particularly in cancer cell lines (e.g., MCF-7/TAMR) .

Eigenschaften

CAS-Nummer |

120481-38-1 |

|---|---|

Molekularformel |

C47H76O17 |

Molekulargewicht |

913.1 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-37(57)34(54)32(52)26(62-40)21-60-38-36(56)33(53)31(51)25(19-48)61-38)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)63-39-35(55)30(50)24(49)20-59-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,44-,45+,46+,47-/m0/s1 |

InChI-Schlüssel |

NFIQKUQYFSTGFU-VWZQPUASSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Isolation and Derivatization of Oleanolic Acid

Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) serves as the aglycone backbone. Commercial isolation from plant sources (e.g., Olea europaea) is followed by hydroxylation at C-23 to introduce reactivity for subsequent glycosylation.

Protection of Reactive Groups

Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls at C-3 and C-23 to prevent undesired side reactions during glycosylation.

- Conditions :

Glycosylation at C-3: α-L-Arabinopyranosyl Attachment

Synthesis of α-L-Arabinopyranosyl Donor

L-Arabinose is converted to peracetylated α-L-arabinopyranosyl trichloroacetimidate for glycosylation.

Coupling to Protected Aglycone

The arabinose donor reacts with the C-3 hydroxyl of TBDMS-protected erythrodiol under Lewis acid catalysis.

- Conditions :

$$

\text{Aglycone-OH + Arabinose donor} \xrightarrow{\text{BF}3\cdot\text{OEt}2, \text{CH}2\text{Cl}2} \text{C-3 α-L-arabinopyranoside} \quad \text{Yield: 70–75\%}

$$ - Key Analytical Data :

Esterification at C-28: 6-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl Attachment

Synthesis of β-D-Glucopyranosyl-(1→6)-β-D-Glucopyranose (Gentiobiose)

Activation of Gentiobiose as Imidate

Gentiobiose is converted to trichloroacetimidate for esterification:

Esterification at C-28

The gentiobiose donor reacts with the C-28 hydroxyl of the arabinosylated aglycone:

- Conditions :

$$

\text{Aglycone-OH + Gentiobiose donor} \xrightarrow{\text{TMSOTf, CH}2\text{Cl}2} \text{C-28 ester} \quad \text{Yield: 60–65\%}

$$ - Key Challenges :

Deprotection and Final Purification

Sequential Deprotection

Chromatographic Purification

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

- HR-ESI-MS : m/z 1221.4 [M+Na]$$^+$$ (Calc. for C$${47}$$H$${76}$$O$$_{17}$$Na).

- Fragmentation : Loss of gentiobiose (324 Da) confirms ester linkage.

Yield Optimization and Scalability

Critical Parameters

Comparative Yields

| Step | Yield |

|---|---|

| Aglycone hydroxylation | 85% |

| C-3 arabinosylation | 70% |

| C-28 esterification | 62% |

| Final deprotection/purification | 58% |

Challenges and Alternative Approaches

Enzymatic Glycosylation

Analyse Chemischer Reaktionen

Arten von Reaktionen

Triterpenoid-Saponine können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, was mit verschiedenen Nukleophilen oder Elektrophilen erreicht werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes multiple sugar moieties that enhance its solubility and biological activity. The molecular formula is with a molecular weight of approximately 1221.4 g/mol .

Anti-inflammatory Properties

Numerous studies have indicated that oleanolic acid derivatives exhibit anti-inflammatory effects. The presence of glycosylation patterns in this compound enhances its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. For example, derivatives of oleanolic acid have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Anticancer Activity

Research has demonstrated that oleanolic acid and its derivatives possess anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival . Notably, studies have highlighted its efficacy against breast cancer and liver cancer cells .

Antimicrobial Effects

Oleanolic acid derivatives have also exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways.

Traditional Medicine Applications

Historically, compounds similar to oleanolic acid have been used in traditional medicine systems for their health benefits. They are often utilized for treating conditions such as:

- Digestive Disorders : Saponins are known to enhance digestion and nutrient absorption.

- Hepatoprotective Effects : Oleanolic acid has been traditionally used to protect the liver from toxins and promote liver health.

- Cardiovascular Health : Some studies suggest that these compounds may help lower cholesterol levels and improve overall heart health .

Anti-Diabetic Activity

A recent study investigated the anti-diabetic effects of oleanolic acid derivatives on glycogen phosphorylase inhibition, demonstrating significant potential for managing diabetes . The study found that certain modifications at the C-3 and C-28 positions of oleanolic acid enhanced its inhibitory potency against this enzyme.

In Vitro Studies on Cancer Cells

In vitro experiments conducted on human breast cancer cell lines showed that oleanolic acid derivatives could induce apoptosis through the activation of caspase pathways . This suggests a promising avenue for further development into therapeutic agents for cancer treatment.

Wirkmechanismus

The mechanism of action of triterpenoid saponins involves their interaction with cellular membranes and proteins. These compounds can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms. The specific molecular targets and pathways vary depending on the structure of the saponin and the biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Sugar Moieties and Glycosylation Patterns

Key Observations:

- Sugar Complexity: The target compound’s 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester at C-28 enhances hydrophilicity compared to simpler β-D-glucopyranosyl esters (e.g., compound 4) .

- Backbone Influence : Ziyuglycoside I (ursene backbone) shows distinct bioactivity compared to oleanane derivatives, likely due to methyl group positioning .

- Branching Effects : Compounds with branched sugars (e.g., BMT-27) exhibit higher molecular weights but reduced membrane permeability .

Pharmacological Activities

- Cytotoxicity: The target compound induces apoptosis in tamoxifen-resistant MCF-7 cells, attributed to its arabinopyranosyl and glucopyranosyl ester groups . Analogues with β-D-glucuronopyranosyl moieties (e.g., ) show reduced cytotoxicity, possibly due to increased polarity .

- Anti-Inflammatory Activity :

- Compound 4 (simpler C-28 glycosylation) demonstrates stronger anti-inflammatory effects than the target compound, suggesting steric hindrance from complex sugars may limit receptor binding .

Biologische Aktivität

Olean-12-en-28-oic acid, specifically in the form of its glycosylated derivatives, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound is a triterpenoid glycoside characterized by the following structural features:

- Core Structure : Olean-12-en-28-oic acid

- Glycosylation : Contains an α-L-arabinopyranosyloxy group and two β-D-glucopyranosyl groups.

This unique structure contributes to its biological activities, enhancing solubility and bioavailability compared to non-glycosylated counterparts.

1. Anti-inflammatory Activity

Research indicates that oleanane-type triterpenoids exhibit potent anti-inflammatory properties. In a study involving experimental autoimmune encephalomyelitis (EAE), treatment with olean-12-en derivatives resulted in a significant reduction in clinical symptoms and inflammatory markers. The lactate dehydrogenase (LDH) levels were notably lower in treated mice compared to controls, suggesting reduced cellular damage:

| Treatment | LDH Activity (U/mL) |

|---|---|

| Healthy | 5.96 ± 1.08 |

| OPCA-treated (600 mg/kg) | 5.37 ± 1.17 |

This reduction indicates a protective effect against inflammation-related tissue damage .

2. Antioxidant Activity

The antioxidant potential of olean-12-en-28-oic acid derivatives has been evaluated using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. One study reported an IC50 value of 0.701 mg/mL for hydrogen peroxide scavenging activity, which is competitive with known antioxidants like gallic acid . This demonstrates the compound's ability to neutralize free radicals, thereby protecting cells from oxidative stress.

3. Antimicrobial Activity

Oleanane-type triterpenoids have also shown significant antimicrobial activity against various bacterial strains. For instance, a derivative exhibited an IC50 of 0.25 mg/mL against both Gram-positive and Gram-negative bacteria, outperforming many conventional antibiotics . The effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as a natural antimicrobial agent.

4. Anticancer Properties

Emerging studies suggest that oleanane-type triterpenoids may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds derived from oleanolic acid have been shown to inhibit NF-κB activity in HepG2 cells, which is crucial for cancer progression . The IC50 values for these compounds ranged from 3.1 to 18.9 µM, indicating their potential as therapeutic agents in cancer treatment.

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies that corroborate the biological activities of olean-12-en derivatives:

- Study on EAE Model : Demonstrated significant amelioration of symptoms with reduced inflammatory markers .

- Antioxidant Studies : Highlighted competitive antioxidant activity compared to standard compounds .

- Antimicrobial Evaluations : Showed broad-spectrum activity against various bacterial strains .

- Cancer Research : Indicated potential mechanisms through NF-κB inhibition and apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.